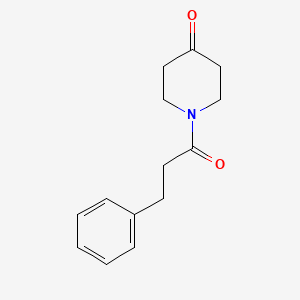
6-chloro-1-ethyl-4-oxo-N-(4-propan-2-ylphenyl)quinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-1-ethyl-4-oxo-N-(4-propan-2-ylphenyl)quinoline-3-carboxamide is a chemical compound that belongs to the quinolone family. It has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 6-chloro-1-ethyl-4-oxo-N-(4-propan-2-ylphenyl)quinoline-3-carboxamide involves the inhibition of DNA gyrase and topoisomerase IV, which are enzymes involved in DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA synthesis and cell death.
Biochemical and Physiological Effects:
6-chloro-1-ethyl-4-oxo-N-(4-propan-2-ylphenyl)quinoline-3-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of a range of bacteria and viruses. It has also been shown to have cytotoxic effects on cancer cells. In addition, it has been shown to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-chloro-1-ethyl-4-oxo-N-(4-propan-2-ylphenyl)quinoline-3-carboxamide in lab experiments is its broad-spectrum antibacterial and antiviral activity. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that it can be toxic to mammalian cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 6-chloro-1-ethyl-4-oxo-N-(4-propan-2-ylphenyl)quinoline-3-carboxamide. One potential direction is the development of new derivatives with improved pharmacological properties. Another direction is the study of its potential use in the treatment of other diseases, such as fungal infections and autoimmune disorders. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects.
Méthodes De Synthèse
The synthesis of 6-chloro-1-ethyl-4-oxo-N-(4-propan-2-ylphenyl)quinoline-3-carboxamide involves the reaction of 6-chloro-1-ethyl-quinoline-4-carboxylic acid with 4-isopropylphenylhydrazine and phosphorus oxychloride. The resulting product is then treated with N,N-diisopropylethylamine and hydrolyzed with sodium hydroxide to obtain the final product.
Applications De Recherche Scientifique
6-chloro-1-ethyl-4-oxo-N-(4-propan-2-ylphenyl)quinoline-3-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have antibacterial, antiviral, and anticancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
6-chloro-1-ethyl-4-oxo-N-(4-propan-2-ylphenyl)quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c1-4-24-12-18(20(25)17-11-15(22)7-10-19(17)24)21(26)23-16-8-5-14(6-9-16)13(2)3/h5-13H,4H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKLXQMDMFIDQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)Cl)C(=O)NC3=CC=C(C=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-1-ethyl-4-oxo-N-(4-propan-2-ylphenyl)quinoline-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-methylpiperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B7464543.png)

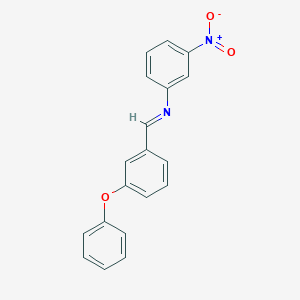
![Ethyl 4-[[2-oxo-2-[(4-sulfamoylphenyl)methylamino]acetyl]amino]benzoate](/img/structure/B7464564.png)
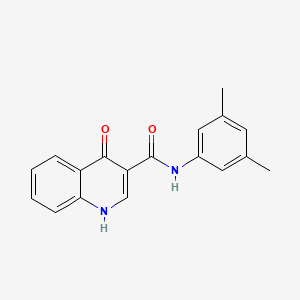
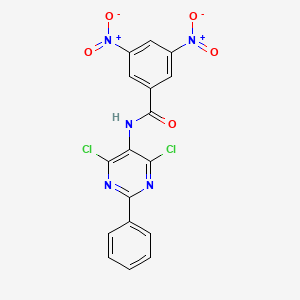
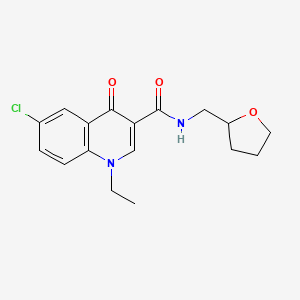

![1-[3-(Pyridin-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B7464619.png)
